molecular formula C12H10FNO3 B1589355 Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 26892-97-7

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B1589355
CAS RN: 26892-97-7
M. Wt: 235.21 g/mol
InChI Key: LDZCUWZFXKDMHH-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C20H18FNO3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H18FNO3/c1-3-25-20(24)17-12-22(11-14-6-4-13(2)5-7-14)18-10-15(21)8-9-16(18)19(17)23/h4-10,12H,3,11H2,1-2H3 . This provides a detailed representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate are not mentioned in the literature, similar compounds have been studied for their reactivity .


Physical And Chemical Properties Analysis

This compound is a solid substance . The molecular weight is 339.37 .

Scientific Research Applications

Structural Analysis

  • Scientific Field : Crystallography and Theoretical Chemistry
  • Application Summary : The compound has been studied using X-ray and Density Functional Theory (DFT) methods .
  • Methods and Procedures : The structure of the compound was determined using X-ray crystallography, and theoretical calculations were performed using DFT .
  • Results and Outcomes : The basic building unit in the structure of the compound is pairs of molecules arranged in an antiparallel fashion, enabling weak C-H…O interactions. Each molecule is additionally involved in π-π interactions with neighboring molecules. The pairs of molecules formed by the C-H…O hydrogen bonds and π-π interactions form ribbon-like chains running along the c axis .

Use as a Building Block in Chemical Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound is a fluorinated building block that can be used in the synthesis of other organic compounds .
  • Methods and Procedures : Specific methods and procedures would depend on the target compound being synthesized .
  • Results and Outcomes : The outcomes would also depend on the specific synthesis being performed .

Use in Pharmaceutical Synthesis

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : The compound could potentially be used as an intermediate in the synthesis of pharmaceuticals .
  • Methods and Procedures : Specific methods and procedures would depend on the target pharmaceutical being synthesized .
  • Results and Outcomes : The outcomes would also depend on the specific synthesis being performed .

Use in the Synthesis of Fluorinated Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound, being a fluorinated building block, can be used in the synthesis of other fluorinated organic compounds .
  • Methods and Procedures : Specific methods and procedures would depend on the target fluorinated compound being synthesized .
  • Results and Outcomes : The outcomes would also depend on the specific synthesis being performed .

Use in Acidic Conditions

  • Scientific Field : Organic Chemistry
  • Application Summary : Under acidic conditions, it may undergo esterification reactions to form ester compounds .
  • Methods and Procedures : The specific methods and procedures would depend on the conditions of the reaction and the desired ester compound .
  • Results and Outcomes : The outcomes would also depend on the specific reaction being performed .

Use as an Intermediate in the Synthesis of Fluoroquinolones

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : The compound could potentially be used as an intermediate in the synthesis of fluoroquinolones, a class of antibiotics .
  • Methods and Procedures : Specific methods and procedures would depend on the target fluoroquinolone being synthesized .
  • Results and Outcomes : The outcomes would also depend on the specific synthesis being performed .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 7-fluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZCUWZFXKDMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441104
Record name Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS RN

26892-97-7
Record name Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 5
Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 6
Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Citations

For This Compound
5
Citations
V Langer, P Mach, Ľ Smrčok, K Plevová… - … Section C: Crystal …, 2011 - scripts.iucr.org
The basic building unit in the structure of the title compound, C14H14FNO3, is pairs of molecules arranged in an antiparallel fashion, enabling weak C—H⋯O interactions. Each …
Number of citations: 1 scripts.iucr.org
MM Adams, JW Bats, NV Nikolaus… - Collection of …, 2006 - cccc.uochb.cas.cz
Six fluoroquinolone ribonucleosides were synthesized by using microwave irradiation starting from fluoroanilines. In most cases the microwave application proved superior in time and …
Number of citations: 11 cccc.uochb.cas.cz
JM Yuan, NY Chen, HR Liao, GH Zhang, XJ Li… - New Journal of …, 2020 - pubs.rsc.org
Twenty-seven 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been designed and synthesized as topoisomerase I inhibitors. The in vitro anti-proliferation evaluation against …
Number of citations: 5 pubs.rsc.org
X Simeone, MT Iorio, DCB Siebert, S Rehman… - Bioorganic & Medicinal …, 2019 - Elsevier
Pyrazoloquinolinones (PQs) have been extensively studied as modulators of GABA A receptors with different subunit composition, exerting modulatory effects by binding at α+/β- …
Number of citations: 15 www.sciencedirect.com
MASOF FLUOROQUINOLONES - Collect. Czech. Chem. Commun, 2006
Number of citations: 0

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